molecular formula C5H6BrF4IO B3101741 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol CAS No. 139903-87-0

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol

Cat. No.: B3101741
CAS No.: 139903-87-0
M. Wt: 364.9 g/mol
InChI Key: NAXMYDUMZNNYCA-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol is a fluorinated organic compound with the molecular formula C5H4BrF4IO. It is characterized by the presence of bromine, iodine, and multiple fluorine atoms, making it a unique and versatile compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol typically involves the halogenation of a suitable precursor. One common method is the reaction of 2-iodo-4,4,5,5-tetrafluoropentanol with bromine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced halogenation techniques and purification methods, such as distillation and recrystallization, are essential to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like acetone or DMF.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reducing agents like LiAlH4 or NaBH4.

Major Products

    Substitution: Formation of new halogenated compounds or other functionalized derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol involves its interaction with specific molecular targets. The presence of multiple halogens and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate enzyme activity, disrupt cellular processes, and serve as a precursor for the synthesis of bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-iodopyridine
  • 2-Bromo-5-iodo-4-nitrobenzotrifluoride
  • 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentanoic acid

Uniqueness

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol is unique due to its specific combination of bromine, iodine, and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

5-bromo-4,4,5,5-tetrafluoro-2-iodopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF4IO/c6-5(9,10)4(7,8)1-3(11)2-12/h3,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXMYDUMZNNYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF4IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol
Reactant of Route 2
5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol
Reactant of Route 3
5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol
Reactant of Route 4
5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol
Reactant of Route 5
5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol
Reactant of Route 6
5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol

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